N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic compound known for its unique chemical structure and diverse applications in various scientific fields. The compound's structure features a combination of oxane and oxazole rings, making it particularly interesting for chemical and pharmacological research.
Mechanism of Action
Target of Action
The primary target of F5329-0432 is Ubiquitin Specific Protease 1 (USP1) . USP1 is a member of the deubiquitinating enzyme (DUB) family that plays a crucial role in maintaining DNA integrity . It is involved in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on Proliferating Cell Nuclear Antigen (PCNA) required for translesion synthesis (TLS) .
Mode of Action
F5329-0432 acts as a USP1 inhibitor . The molecule is predicted to bind USP1 in an allosteric pocket and is very selective among the 58 members of the DUB family . By inhibiting USP1, F5329-0432 prevents the deubiquitination of key proteins involved in DNA repair pathways, leading to an accumulation of DNA damage and ultimately, tumor cell death .
Biochemical Pathways
The inhibition of USP1 by F5329-0432 affects the DNA Damage Response (DDR) pathway . This pathway is responsible for detecting and repairing damaged DNA to maintain genomic stability. Inhibition of USP1 leads to the accumulation of mono-ubiquitinated PCNA, a key player in the DDR pathway, leading to replication fork destabilization and DNA damage .
Pharmacokinetics
It is known that the compound has potent biochemical activity on usp1
Result of Action
The inhibition of USP1 by F5329-0432 leads to an accumulation of DNA damage, resulting in tumor cell death . This is particularly effective in tumors with underlying defects of DNA repair genes, such as BRCA1 . The compound has shown monotherapy activity in several cell lines, across several tumor types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves a multi-step process:
Formation of the 4-fluorophenyloxane ring: : This is typically achieved through a nucleophilic substitution reaction, where a 4-fluorophenyl group is introduced to an oxane ring precursor.
Oxazol-3-yl ethanediamide synthesis: : This step involves forming the oxazol ring via cyclization of an appropriate precursor, followed by its attachment to an ethanediamide backbone.
Coupling the two fragments: : Finally, the two primary fragments are coupled together using a suitable linker and catalyst, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production involves scaling up the laboratory procedures with optimizations for yield and purity. Large-scale reactors and continuous flow systems are utilized to ensure consistency and efficiency. Stringent quality control measures are implemented to monitor the chemical composition and structural integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, potentially altering the functional groups attached to the core structure.
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly on the oxane and oxazole rings.
Hydrolysis: : The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide
Reducing agents: : Lithium aluminum hydride, sodium borohydride
Substitution reagents: : Halogenating agents like bromine, or nucleophiles like amines and alcohols
Major Products
Oxidized derivatives: : Compounds with additional oxygen-containing functional groups.
Reduced derivatives: : Compounds where the original functional groups have been hydrogenated.
Substituted derivatives: : Variants with altered functional groups depending on the reagents used.
Scientific Research Applications
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has found utility in several research domains:
Chemistry: : Used as a building block in organic synthesis and in studies of reaction mechanisms.
Biology: : Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: : Explored for potential therapeutic effects, particularly in anti-inflammatory and anti-cancer research.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is compared with other compounds having similar structures, such as:
4-(4-fluorophenyl)oxane derivatives: : These compounds share the oxane ring and fluorophenyl group, providing insights into the influence of the oxazol-3-yl ethanediamide moiety.
Oxazol derivatives: : Studying other oxazol compounds helps understand the unique properties introduced by the fluoro-phenyl oxane structure.
Ethanediamides: : Comparison with simple ethanediamides highlights the combined effect of the oxane and oxazol groups in the compound.
This compound stands out due to its multifunctional structure and diverse applicability in various research areas. This uniqueness is defined by its complex synthesis, versatile chemical reactivity, and broad-spectrum research potential.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-12-10-15(22-26-12)21-17(24)16(23)20-11-18(6-8-25-9-7-18)13-2-4-14(19)5-3-13/h2-5,10H,6-9,11H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSITNVZVOJDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.